molecular formula C9H11NOS B14756404 4-Methylphenyl N-hydroxyethanimidothioate CAS No. 705-72-6

4-Methylphenyl N-hydroxyethanimidothioate

Cat. No.: B14756404
CAS No.: 705-72-6
M. Wt: 181.26 g/mol
InChI Key: HIECCXCDWNXQNU-UHFFFAOYSA-N
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Description

4-Methylphenyl N-hydroxyethanimidothioate is an organic compound with the molecular formula C9H11NOS It is known for its unique chemical structure, which includes a 4-methylphenyl group attached to an N-hydroxyethanimidothioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methylphenyl N-hydroxyethanimidothioate typically involves the reaction of 4-methylphenyl isothiocyanate with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol or methanol under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-Methylphenyl N-hydroxyethanimidothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction reactions can convert the compound into corresponding amines or thiols using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the N-hydroxyethanimidothioate group is replaced by other nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran under inert atmosphere.

    Substitution: Amines, alcohols; reactions are conducted in polar solvents like ethanol or methanol, often under reflux conditions.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, thiols

    Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

4-Methylphenyl N-hydroxyethanimidothioate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics and antifungal agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Methylphenyl N-hydroxyethanimidothioate involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the growth of bacteria by interfering with essential enzymes and proteins involved in cell wall synthesis and metabolic pathways. The exact molecular targets and pathways may vary depending on the specific application and organism being studied .

Comparison with Similar Compounds

Similar Compounds

    4-Methylphenyl isothiocyanate: A precursor in the synthesis of 4-Methylphenyl N-hydroxyethanimidothioate.

    4-Methylphenyl thiourea: Shares a similar thiourea functional group.

    4-Methylphenyl N-hydroxyacetamide: Contains a similar N-hydroxy group.

Uniqueness

This compound is unique due to its combination of a 4-methylphenyl group with an N-hydroxyethanimidothioate moiety. This structural arrangement imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

705-72-6

Molecular Formula

C9H11NOS

Molecular Weight

181.26 g/mol

IUPAC Name

(4-methylphenyl) N-hydroxyethanimidothioate

InChI

InChI=1S/C9H11NOS/c1-7-3-5-9(6-4-7)12-8(2)10-11/h3-6,11H,1-2H3

InChI Key

HIECCXCDWNXQNU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)SC(=NO)C

Origin of Product

United States

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